Cilastatin ammonium salt is a chemical compound that serves primarily as a renal dehydropeptidase inhibitor. It is notably used in combination with the antibiotic imipenem to prevent its degradation by renal enzymes, thereby enhancing the antibiotic's efficacy against bacterial infections. The compound is classified under carbapenems, a class of beta-lactam antibiotics, and is recognized for its role in pharmaceutical formulations aimed at improving drug stability and bioavailability.
Cilastatin ammonium salt is derived from cilastatin, which was initially developed to counteract the renal metabolism of imipenem. Its chemical structure is defined as (Z)-7-[[(R)-2-amino-2-carboxyethyl]thio]-2-[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoate ammonium salt. The compound can be identified by its CAS number 877674-82-3 and has been categorized under various chemical classifications, including:
The synthesis of cilastatin ammonium salt involves several key steps starting from appropriate precursors. A common method includes the reaction of (Z)-7-chloro-[[[(S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptanoic acid with cysteine. This reaction typically occurs in a basic aqueous solution, using sodium hydroxide or potassium hydroxide as catalysts under controlled temperature conditions (50-80°C) for 3-15 hours.
The stoichiometry of the reaction requires an equivalence ratio of sodium hydroxide/potassium hydroxide to the reactants ranging from 1:1:1 to 1:3:5. After the initial reaction, the cilastatin is converted into its ammonium salt form through crystallization from an organic solvent mixed with water and ammonia, followed by purification steps involving adsorption onto neutral resins.
Cilastatin ammonium salt undergoes several significant chemical reactions during its synthesis and application:
These reactions are critical in modifying the compound for various applications in pharmaceutical formulations .
The mechanism of action for cilastatin ammonium salt primarily revolves around its ability to inhibit renal dehydropeptidase. By preventing the breakdown of imipenem in the kidneys, cilastatin enhances the antibiotic's stability and prolongs its therapeutic effects. This inhibition is crucial for maintaining effective serum levels of imipenem during treatment against severe bacterial infections .
Cilastatin ammonium salt appears as a white to off-white crystalline solid. Its solubility profile indicates good solubility in water and organic solvents such as methanol and ethanol.
Key chemical properties include:
These properties are essential for determining appropriate storage conditions and formulation strategies .
Cilastatin ammonium salt has diverse applications in scientific research and medicine:
Cilastatin ammonium salt possesses the molecular formula C₁₆H₂₉N₃O₅S and a molecular weight of 375.48 g/mol. It exists as the ammonium salt of cilastatin, a derivative of heptenoic acid featuring distinct stereochemical elements critical to its biological function. The compound contains a (Z)-configured double bond, an L-cysteine-derived thioether moiety with (R)-stereochemistry at the amino acid center, and a (1S)-2,2-dimethylcyclopropanecarboxamide group. This specific three-dimensional arrangement is essential for effective binding to the active site of renal dehydropeptidase-I [4] [6] [9].
Table 1: Systematic Nomenclature and Identifiers of Cilastatin Ammonium Salt
Nomenclature Type | Designation |
---|---|
IUPAC Name | azanium; (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |
CAS Registry Number | 877674-82-3 |
Common Synonyms | MK-0791 ammonium salt; (Z)-7-[[(R)-2-Amino-2-carboxyethyl]thio]-2-[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid ammonium salt |
SMILES | [NH4+].CC1(C)C[C@@H]1C(=O)N/C(=C/CCCCSCC@HC(=O)O)/C(=O)[O-] |
InChI Key | PEHMSHKUJVYVPY-QBNHLFMHSA-N |
The compound typically presents as a white to off-white crystalline or amorphous powder. It exhibits hygroscopic properties and requires storage at -20°C to maintain stability and prevent degradation. Its solubility profile includes high solubility in water and polar organic solvents like methanol, but limited solubility in non-polar solvents [1] [6] [9].
The discovery of cilastatin ammonium salt is intrinsically linked to the development of the carbapenem antibiotic imipenem. During early clinical evaluations in the 1980s, researchers at Merck & Co. identified that imipenem (a derivative of thienamycin) underwent rapid hydrolysis by renal dehydropeptidase-I (DHP-I) in the proximal tubules of the kidneys. This enzymatic degradation not only reduced urinary concentrations of the active antibiotic but also generated nephrotoxic metabolites causing tubular necrosis. To address this limitation, systematic screening led to the identification of cilastatin as a potent, selective, and competitive inhibitor of DHP-I. The ammonium salt form was subsequently developed to enhance the compound's stability during manufacturing and storage [5] [10].
Beyond its primary role in protecting imipenem, cilastatin exhibits several pharmacologically significant off-target effects. It inhibits leukotriene D4 (LTD4) peptidase, thereby modulating inflammatory responses mediated by leukotrienes. Research has demonstrated nephroprotective capabilities against other drug-induced toxicities, including vancomycin-induced proximal tubule apoptosis and cyclosporin A accumulation in renal cells. More recently, cilastatin was found to inhibit bacterial metallo-β-lactamase CphA (IC₅₀ = 178 μM), suggesting potential as an adjuvant to counter antibiotic resistance. These multifaceted actions stem from its structural mimicry of natural dipeptide substrates and its interactions with renal transport systems, including organic anion transporters (OATs) [4] [10].
Table 2: Key Pharmacological Mechanisms of Cilastatin Ammonium Salt
Pharmacological Target | Biological Consequence | Therapeutic Significance |
---|---|---|
Renal Dehydropeptidase-I (DHP-I) | Prevents renal metabolism of imipenem | Increases urinary recovery of active imipenem; Prevents nephrotoxic metabolite formation |
Leukotriene D4 (LTD4) Peptidase | Inhibits conversion of LTD4 to LTE4 | Modulates leukotriene-mediated inflammation |
Organic Anion Transporters (OATs) | Reduces uptake of nephrotoxins into proximal tubule cells | Protects against vancomycin/cyclosporin-induced nephrotoxicity |
Bacterial Metallo-β-lactamase CphA | Weak inhibition of bacterial enzyme | Potential adjunctive role in combating antibiotic resistance |
Cilastatin ammonium salt holds official recognition as a pharmaceutical primary standard by the United States Pharmacopeia (USP), where it is designated as USP Reference Standard 1134051. This classification mandates stringent compliance with identity, purity, and quality specifications for use in compendial testing. The USP monograph specifies its application in quality control tests for drug substances and products including Imipenem and Cilastatin for Injectable Suspension, Imipenem and Cilastatin for Injection, and Cilastatin Sodium. According to USP requirements, the material is supplied "neat" (without additives) and must be stored at -20°C to ensure stability. Certificates of Analysis (CoA) accompany each lot, providing validated data on purity (typically >95% by HPLC), water content, residual solvents, and specific tests for related substances [1] [3] [6].
Manufacturing adheres to rigorous controls to limit impurities, notably mesityl oxide, a by-product potentially formed during processing involving ketonic solvents. Current pharmacopeial standards require mesityl oxide levels to remain below 4000 ppm, though advanced synthetic approaches achieve levels under 2000 ppm. The synthesis typically involves reacting cilastatin free acid with an ammonium source in organic solvents like methanol, followed by precipitation using aqueous acetone mixtures to control impurity profiles. Patent literature details improved processes that avoid chromatographic purification, instead utilizing anti-solvent crystallization with controlled water content (acetone:water ratios of 99.9:0.1 to 90:10) to enhance purity and yield while minimizing residual solvents like acetone to pharmacologically acceptable levels [8] [3].
Table 3: Pharmacopeial Specifications for Cilastatin Ammonium Salt
Parameter | Specification | Testing Method |
---|---|---|
Official Designation | USP Reference Standard 1134051 | USP Monographs |
Storage Conditions | -20°C; Protect from moisture | USP <659> |
Purity | >95% (HPLC) | Chromatographic purity (USP <621>) |
Key Impurity Limits | Mesityl oxide <4000 ppm | Gas Chromatography (USP <467>) |
Appearance | White to off-white powder | Visual/spectroscopic |
Water Content | Meet manufacturer specifications | Karl Fischer titration (USP <921>) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: